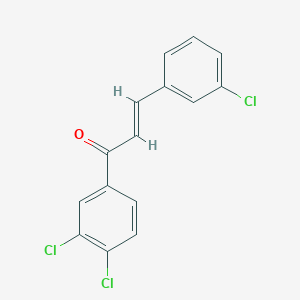

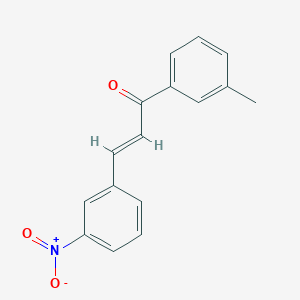

(2E)-1-(3-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

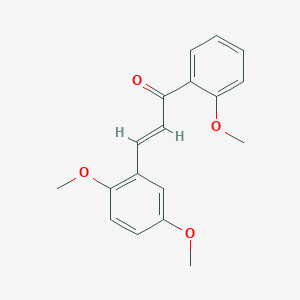

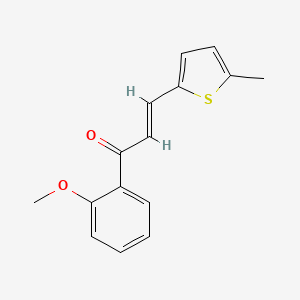

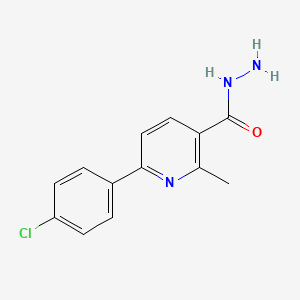

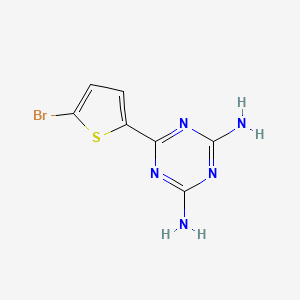

Organic compounds like “(2E)-1-(3-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one” are usually described by their molecular formula, structure, and functional groups. The compound’s name often gives clues about its structure. For example, the “2E” indicates the position and geometry of a double bond, and “phenyl” refers to a particular arrangement of carbon atoms .

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of reactions depends on the structure of the starting materials and the product .Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. These techniques can provide information about the arrangement of atoms in a molecule and the types of bonds between them .Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that a compound undergoes. This can provide information about the compound’s reactivity and stability, and can help to confirm its structure .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be measured experimentally and are often used to identify a compound .Applications De Recherche Scientifique

Anticancer Activity

Chalcones have been extensively studied for their potential as anticancer agents. They can inhibit the proliferation of cancer cells by interfering with various cellular pathways. For instance, some chalcones are known to induce apoptosis in cancer cells, inhibit angiogenesis, and disrupt the cell cycle . The specific chalcone may be researched for its efficacy against certain types of cancer cells, given its structural similarity to other active chalcones.

Antioxidant Properties

The antioxidant properties of chalcones make them valuable in combating oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders and cardiovascular diseases . They act by scavenging free radicals and upregulating the body’s own antioxidant defenses.

Anti-inflammatory Effects

Chalcones exhibit significant anti-inflammatory effects, which are beneficial in treating chronic inflammatory diseases. They can modulate the production of pro-inflammatory cytokines and inhibit enzymes like cyclooxygenase and lipoxygenase, which are involved in the inflammatory process .

Antimicrobial Activity

Research has shown that chalcones possess antimicrobial activity against a broad spectrum of microorganisms. They have been tested against bacteria, fungi, and viruses, showing the ability to disrupt microbial cell walls and interfere with nucleic acid synthesis .

Neuroprotective Effects

The neuroprotective effects of chalcones are another area of interest. They may offer protection against neurotoxicity and have potential applications in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s disease by inhibiting enzymes that degrade neurotransmitters and reducing neuroinflammation .

Antidiabetic Potential

Chalcones have shown promise in the management of diabetes. They can enhance insulin sensitivity, stimulate glucose uptake in cells, and modulate the activity of enzymes involved in carbohydrate metabolism .

Application in Drug Discovery

Due to their structural versatility and biological activities, chalcones serve as lead compounds in drug discovery. They can be chemically modified to enhance their efficacy and reduce toxicity, leading to the development of new therapeutic agents .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(E)-1-(3-methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-12-4-2-6-14(10-12)16(18)9-8-13-5-3-7-15(11-13)17(19)20/h2-11H,1H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMPYCZKHCWNVIL-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-1-(3-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(1,3-Dioxan-2-yl)-2-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323358.png)